Home > Products > Screening Compounds P12237 > Protein kinase A inhibitor 6-22-amide
Protein kinase A inhibitor 6-22-amide -

Protein kinase A inhibitor 6-22-amide

Catalog Number: EVT-13523204
CAS Number:
Molecular Formula: C80H130N28O24
Molecular Weight: 1868.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Protein kinase A inhibitor 6-22-amide is classified under synthetic peptides and is primarily sourced from research laboratories focused on biochemical studies. It is often utilized in experimental settings to dissect the signaling pathways mediated by protein kinase A. The compound is recognized for its specificity towards the catalytic subunit of protein kinase A, making it a valuable tool in pharmacological research.

Synthesis Analysis

Methods and Technical Details

The synthesis of protein kinase A inhibitor 6-22-amide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process generally includes:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing chain in a stepwise manner.
  2. Deprotection: Protective groups are removed after each coupling step to expose reactive functional groups for the next reaction.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and purified, often through high-performance liquid chromatography.

The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of protein kinase A inhibitor 6-22-amide consists of a specific sequence of amino acids that mimics the natural substrates of protein kinase A. The peptide typically contains:

  • Amino Acid Sequence: The sequence includes key residues that are critical for binding to the catalytic subunit of protein kinase A.
  • Conformation: While lacking extensive secondary structure, this peptide may adopt random coil configurations, allowing flexibility in binding interactions.

The molecular formula can be represented as C53H100N20OC_{53}H_{100}N_{20}O, with a molecular weight around 1212 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Protein kinase A inhibitor 6-22-amide primarily acts through competitive inhibition. Its mechanism involves:

  1. Binding to Active Site: The inhibitor binds to the active site of the catalytic subunit of protein kinase A, preventing substrate phosphorylation.
  2. Inhibition Mechanism: This binding occurs without being phosphorylated itself, effectively blocking the enzyme's activity.

The kinetics of inhibition can be characterized by determining the inhibition constant (K_i), which reflects its potency.

Mechanism of Action

Process and Data

The mechanism by which protein kinase A inhibitor 6-22-amide exerts its effects involves several steps:

  1. Dissociation from Regulatory Subunits: Protein kinase A exists as a holoenzyme composed of regulatory and catalytic subunits. Upon binding cyclic adenosine monophosphate (cAMP), these subunits dissociate.
  2. Competitive Inhibition: The inhibitor competes with natural substrates for binding to the catalytic subunit, effectively blocking downstream signaling pathways mediated by protein kinase A.
  3. Outcome: This inhibition leads to decreased phosphorylation of target proteins, impacting various cellular functions such as metabolism and gene expression.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Protein kinase A inhibitor 6-22-amide exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in aqueous buffers at physiological pH.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme temperatures or pH levels.
  • Cell Permeability: Modifications such as myristoylation enhance its ability to penetrate cell membranes.

These properties make it suitable for in vitro studies on cellular signaling pathways.

Applications

Scientific Uses

Protein kinase A inhibitor 6-22-amide has diverse applications in scientific research:

  • Cell Signaling Studies: It is widely used to investigate the role of protein kinase A in various signaling pathways.
  • Disease Research: Given its involvement in numerous diseases, including cancer and metabolic disorders, this inhibitor aids in understanding disease mechanisms.
  • Drug Development: It serves as a lead compound for developing new therapeutic agents targeting protein kinase A-related pathways.
Historical Development & Discovery of PKA Inhibitor 6-22-Amide

Origins in Endogenous PKI Protein: Structural Mimicry and Rational Design

The development of PKA inhibitor 6-22-amide is intrinsically linked to the discovery and characterization of endogenous Protein Kinase Inhibitor (PKI) proteins, which serve as nature's blueprint for PKA regulation. The foundational research began with the Nobel Prize-winning work of Edmond Fischer and Edwin Krebs, who first identified a heat-stable protein contaminant in preparations of cAMP-dependent protein kinase (PKA) catalytic subunits in the late 1960s [1] [10]. This contaminant, later purified from skeletal muscle and brain tissues, was characterized as the endogenous PKI protein—a potent, specific, and thermostable regulator of PKA activity that survived incubation at 95°C and trichloroacetic acid precipitation [1].

Structural biology studies revealed that PKI belongs to the class of intrinsically disordered proteins (IDPs) that contain Small Linear Motifs (SLiMs) critical for its inhibitory function. The most significant of these is the pseudo-substrate motif located near the N-terminus (residues 5-24, later termed IP20), which mimics PKA substrates but contains an alanine residue instead of phosphorylatable serine/threonine [1] [10]. This structural mimicry allows PKI to bind the PKA catalytic subunit with high affinity while resisting phosphorylation. The endogenous PKI exists in three isoforms (α, β, γ) with distinct tissue distributions:

Table 1: Endogenous PKI Isoforms and Tissue Distribution

IsoformPrimary TissuesSpecial Features
PKIαSkeletal/cardiac muscle, brain, liver, pancreasFirst identified isoform
PKIβTestes, spleen, cerebellumSplice variants with broad tissue specificity
PKIγHeart, brain, pancreas, lungsWidely distributed with moderate expression

The rational design of PKA inhibitor 6-22-amide emerged from precise mapping of these endogenous PKI structures. Researchers determined that the minimal inhibitory sequence resided within residues 5-24 of PKIα, which contained two functional domains: 1) the inhibitor site (residues RRXAI) that binds the catalytic cleft as a pseudo-substrate, and 2) an N-terminal hydrophobic region nucleated by Phe10 that docks into a hydrophobic pocket adjacent to the active site [1]. This bipartite binding mechanism enables exceptional affinity (Kd <1 nM in the presence of ATPMg²⁺) through synergistic action, with MgATP enhancing PKI binding by approximately 100-fold compared to apo conditions [1] [10].

The endogenous PKI structure further revealed a nuclear export signal (NES) near the C-terminus, explaining its role in shuttling PKA catalytic subunits out of the nucleus and providing additional insights into subcellular regulation of PKA signaling [1]. This comprehensive understanding of endogenous PKI's structural and functional properties directly informed the development of truncated peptide analogs, including 6-22-amide, that retained the core inhibitory machinery without the full protein scaffold.

Key Milestones in Synthetic Peptide Optimization (1989–Present)

The optimization of synthetic PKA inhibitors represents a compelling case study in rational peptide drug design, marked by systematic structure-activity relationship (SAR) investigations and iterative refinements:

1985-1988: Foundation YearsThe sequencing of full-length PKI (75 amino acids) by Scott, Fischer, Krebs, and Walsh in 1985 established the primary structure prerequisite for inhibitor design [1]. Subsequent studies by Cheng et al. localized the inhibitory region to the N-terminus and identified critical hydrophobic interactions mediated by Phe10 [1]. Demaille, Fischer, and Walsh hypothesized the pseudo-substrate mechanism that would guide future peptide design [1].

1989: Glass et al. Seminal ContributionsDonald Glass's landmark studies defined the minimal active sequence through systematic truncation and alanine scanning mutagenesis. The research team synthesized and characterized a series of peptide analogs, establishing that residues 6-22 retained near-full inhibitory potency despite significant truncation [2] [9]. This work identified PKI(6-22)-amide (TYADFIASGRTGRRNAI-NH₂) as the optimized minimal sequence with Ki = 2.5-2.8 nM—only marginally weaker than full-length PKI [2] [5] [9].

1990s: Mechanistic RefinementsWhitehouse and Walsh conducted detailed kinetic characterization, quantifying the remarkable synergistic binding between PKI peptides and MgATP that enhanced affinity approximately 100-fold compared to apo conditions [1]. Structural biology breakthroughs came with the first X-ray crystallography of PKA C-subunit complexed with IP20 (PKI 5-24), validating the predicted binding mode and revealing atomic-level interactions [1].

2000s-Present: Application ExpansionThe 21st century witnessed expanded applications of PKI(6-22)-amide in neuroscience research, particularly in studying hippocampal long-term potentiation (LTP), where it demonstrated dose-dependent inhibition of PKA-mediated synaptic plasticity [9]. Studies also revealed its efficacy in reversing morphine tolerance in vivo, highlighting therapeutic potential [9]. Recent investigations have explored its diagnostic and therapeutic relevance in cancer, where PKI expression is frequently dysregulated [1] [10].

Table 2: Evolution of PKA Inhibitor Peptides (1985-Present)

YearDevelopment MilestoneSignificance
1985Full-length PKI sequencingIdentified primary structure and inhibitory domain
1989PKI(6-22)-amide optimizationDefined minimal sequence with 2.5 nM Ki
1993Ternary complex structure (PKA C:IP20:MgATP)Validated binding mechanism at atomic resolution
2000LTP inhibition studiesEstablished role in hippocampal synaptic plasticity
2005Morphine tolerance reversalDemonstrated in vivo efficacy
2020Cancer signaling investigationsExplored diagnostic/therapeutic relevance

Role of Glass et al. (1989) in Defining Minimal Active Sequence

The 1989 investigations by Glass and colleagues represent the definitive studies that established the molecular blueprint for PKI(6-22)-amide. Their two seminal papers in the Journal of Biological Chemistry employed rigorous biochemical and biophysical approaches to deconstruct the inhibitory pharmacophore of endogenous PKI [2] [9].

In the first comprehensive SAR analysis, the team synthesized a series of N- and C-terminally truncated peptides and determined their inhibitory constants against PKA catalytic subunits. Their systematic approach revealed several critical findings:

  • The 6-22 fragment (TYADFIASGRTGRRNAI) retained 98% of full-length PKI's inhibitory potency when amidated at C-terminus
  • Further truncation at either terminus caused precipitous affinity loss (e.g., 7-22 fragment showed 10-fold reduced potency)
  • The C-terminal amidation was essential for maintaining nanomolar affinity, likely by mimicking the peptide bond continuity in full-length PKI [2] [9]

The second landmark study employed non-natural amino acid substitutions to probe residue-specific contributions. This work established:

  • Phe10 was irreplaceable for high-affinity binding, with substitution (e.g., Tyr, Trp, Cha) reducing affinity 100-1000 fold
  • The amphipathic helix structure (residues 6-13: TYADFIAS) provided essential hydrophobic interactions
  • The pseudo-substrate motif (residues 14-22: GRTGRRNAI) bound the catalytic cleft with substrate-like geometry but without phosphorylatable residue
  • Arg18 and Arg19 formed critical salt bridges with conserved glutamate residues in PKA's catalytic cleft [9]

Table 3: Structural-Functional Features of PKI(6-22)-amide Defined by Glass et al.

Structural ElementResiduesFunctionConsequence of Modification
N-terminal hydrophobicTYADFIASForms amphipathic helix docking into hydrophobic pocketHydrophobic substitution reduces affinity 100-1000x
Flexible linkerSGRTConnects functional domainsRigidification decreases potency
Pseudo-substrateGRRNAIBinds catalytic cleft as competitive inhibitorAlanine substitution at inhibitory site abolishes activity
C-terminal amidationI-NH₂Mimics peptide bond of full-length PKIFree acid reduces affinity ~5-fold

Glass et al. further elucidated the remarkable synergy between PKI peptides and MgATP. Their quantitative binding studies demonstrated:

  • MgATP enhanced PKI(6-22)-amide binding by approximately 100-fold (Kd decreased from 250 nM to 2.5 nM)
  • Conversely, PKI peptide increased ATP affinity from Km ≈25 μM to Kd ≈60 nM
  • This reciprocal enhancement suggested conformational coupling between ATP-binding site and peptide substrate cleft [1] [2]

These mechanistic insights established PKI(6-22)-amide as the minimal high-affinity PKA inhibitor and provided the structural rationale for its exceptional potency and specificity. The peptide's Ki of 2.5 nM surpassed contemporary small-molecule inhibitors (e.g., H-89, Ki=48 nM) in both affinity and selectivity, cementing its status as the gold standard pharmacological tool for specific PKA inhibition in experimental systems [10].

The structural principles established by Glass et al. continue to inform contemporary drug design, particularly in developing constrained peptide analogs and peptidomimetics targeting protein kinases. Recent studies have exploited this foundational knowledge to develop cell-permeable variants and explore therapeutic applications in neurological disorders and cancer where PKA signaling is dysregulated [1] [10].

Properties

Product Name

Protein kinase A inhibitor 6-22-amide

IUPAC Name

4-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[2-[[1-[[1-[[4-amino-1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid

Molecular Formula

C80H130N28O24

Molecular Weight

1868.1 g/mol

InChI

InChI=1S/C80H130N28O24/c1-10-37(3)60(63(83)118)106-66(121)41(7)96-72(127)52(32-55(81)113)103-69(124)49(22-17-29-92-80(88)89)100-68(123)47(20-15-27-90-78(84)85)98-57(115)35-94-76(131)62(43(9)111)108-70(125)48(21-16-28-91-79(86)87)99-56(114)34-93-67(122)54(36-109)105-65(120)40(6)97-77(132)61(38(4)11-2)107-74(129)51(30-44-18-13-12-14-19-44)102-73(128)53(33-58(116)117)101-64(119)39(5)95-71(126)50(104-75(130)59(82)42(8)110)31-45-23-25-46(112)26-24-45/h12-14,18-19,23-26,37-43,47-54,59-62,109-112H,10-11,15-17,20-22,27-36,82H2,1-9H3,(H2,81,113)(H2,83,118)(H,93,122)(H,94,131)(H,95,126)(H,96,127)(H,97,132)(H,98,115)(H,99,114)(H,100,123)(H,101,119)(H,102,128)(H,103,124)(H,104,130)(H,105,120)(H,106,121)(H,107,129)(H,108,125)(H,116,117)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)

InChI Key

VAKHFAFLRUNHLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.